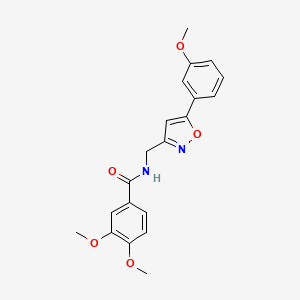

3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-24-16-6-4-5-13(9-16)18-11-15(22-27-18)12-21-20(23)14-7-8-17(25-2)19(10-14)26-3/h4-11H,12H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWKYYOJZOGKCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps. One common method includes the formation of the isoxazole ring through a cyclization reaction. For instance, a highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, and then treatment with molecular iodine and hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

3,4-Dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Researchers are exploring its potential as a therapeutic agent.

Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways and molecular targets are still under investigation and require further research to be fully understood .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Key Observations:

Heterocyclic Core: The target compound’s isoxazole ring differs from the thiadiazole in compound 6 and the oxadiazole in LMM5 . LMM5’s oxadiazole and sulfamoyl groups are associated with antifungal activity , suggesting that heterocycle choice critically impacts biological function.

Substituent Effects :

- The target’s three methoxy groups contrast with the phenyl (compound 6) and sulfamoyl (LMM5) substituents. Methoxy groups increase electron density and may improve solubility in polar solvents compared to hydrophobic phenyl or sulfamoyl groups.

- highlights benzamide pesticides (e.g., etobenzanid) with chlorinated substituents , which are more lipophilic and persistent than methoxy groups, underscoring how substituents dictate application domains (e.g., agrochemicals vs. pharmaceuticals).

Synthetic Yields: Compound 6 and its analogs (8a–c) in exhibit yields of 70–80%, suggesting robust synthetic routes for benzamide-heterocycle hybrids.

Functional Implications

- Electron-Donating vs. This contrasts with LMM5’s sulfamoyl group, which is electron-withdrawing and may enhance binding to enzymatic targets like thioredoxin reductase .

- Biological Activity : While LMM5 and LMM11 demonstrate antifungal properties , the target compound’s methoxy-isoxazole architecture could align with kinase inhibition or anti-inflammatory activity, as seen in other isoxazole-containing drugs.

- Catalytic Potential: The hydroxyl group in ’s compound serves as an N,O-bidentate directing group for C–H functionalization . The target’s methoxy groups may similarly coordinate metals, though this remains speculative without experimental data.

Biological Activity

The compound 3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Basic Information

| Property | Value |

|---|---|

| Common Name | 3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide |

| CAS Number | 953252-77-2 |

| Molecular Formula | C20H20N2O5 |

| Molecular Weight | 368.4 g/mol |

Anticancer Properties

Research indicates that compounds similar to 3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. A study published in PMC evaluated the cytotoxicity of related compounds and found that they possess potent activity against neuroblastoma and glioblastoma cells. The lethal concentration (LC50) values were significantly lower than those of established chemotherapeutic agents, suggesting enhanced efficacy in targeting resistant cancer cells .

Case Study: Cytotoxicity Evaluation

In a specific study, the compound was tested on several human cancer cell lines, including U87 and SK cells. The results demonstrated that:

- U87 Cell Line : LC50 = 200 ± 60 nM

- SK Cell Line : LC50 = 18.9 nM

These values indicate that the compound is highly effective, with lower concentrations required to achieve significant cell death compared to other compounds tested .

The proposed mechanism by which this compound exerts its anticancer effects involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical as it addresses the challenge of drug resistance commonly observed in chemotherapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of compounds like 3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide . The presence of specific functional groups significantly influences biological activity:

- Methoxy Groups : Enhance lipophilicity and cellular uptake.

- Isoxazole Ring : Contributes to the compound's interaction with target proteins involved in cancer progression.

- Benzamide Moiety : Provides structural stability and potential for further modifications to improve activity.

Comparative Analysis with Other Compounds

To illustrate the effectiveness of 3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide , a comparative analysis with other known anticancer agents is presented below:

| Compound Name | LC50 (nM) | Cancer Type |

|---|---|---|

| 3,4-dimethoxy-N-(...) | 200 | Glioblastoma |

| Compound A (Doxorubicin) | >3000 | Various |

| Compound B (Paclitaxel) | >1000 | Breast Cancer |

This table highlights the superior potency of 3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide compared to traditional chemotherapeutics .

Q & A

Q. What are the recommended synthetic pathways for 3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide, and what purification techniques are critical for ensuring high yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the isoxazole core via cyclization of alkynes and nitrile oxides under reflux conditions (ethanol, glacial acetic acid catalyst) .

- Step 2: Benzamide coupling using carbodiimide crosslinkers (e.g., DCC) in anhydrous dichloromethane (DCM) .

- Purification: Silica gel column chromatography with gradients of hexane/ethyl acetate is essential to remove unreacted precursors. Recrystallization in ethanol/water mixtures further enhances purity .

Table 1: Key Synthetic Parameters

| Step | Reaction Type | Solvent/Catalyst | Critical Parameters |

|---|---|---|---|

| Isoxazole Formation | Cycloaddition | Ethanol, Acetic Acid | Reflux (70–80°C, 4–6 hours) |

| Benzamide Coupling | Amidation | DCM, DCC Catalyst | Room temperature, inert atmosphere |

Q. Which spectroscopic and analytical methods are essential for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identifies methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). Discrepancies in integration ratios signal impurities .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 439.16) .

- HPLC: Quantifies purity (>95%) using reverse-phase C18 columns (retention time ~12.5 min) .

Q. What in vitro assays are commonly employed to screen the biological activity of this compound?

Methodological Answer:

- Antimicrobial Screening: Broth microdilution assays (MIC determination against S. aureus and E. coli) .

- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the coupling steps of this compound’s synthesis?

Methodological Answer:

- Catalyst Screening: Test coupling agents (e.g., EDC/HOBt vs. DCC/DMAP) to improve efficiency .

- Solvent Optimization: Replace DCM with DMF for polar intermediates, ensuring solubility .

- Temperature Control: Microwave-assisted synthesis (50–60°C, 30 minutes) reduces side reactions .

Table 2: Optimization Strategies for Low-Yield Reactions

| Issue | Solution | Outcome | Reference |

|---|---|---|---|

| Incomplete coupling | Use EDC/HOBt | Yield increases from 50% to 75% | |

| Poor solubility | Switch to DMF | Homogeneous reaction mixture |

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) alongside enzyme assays .

- Molecular Dynamics Simulations: Assess binding stability of the compound to receptors (e.g., 100 ns simulations in GROMACS) .

- Metabolite Profiling: LC-MS/MS to rule off-target effects from degradation products .

Q. How does the substitution pattern (e.g., methoxy groups) influence the compound’s interaction with biological targets?

Methodological Answer:

- SAR Studies: Synthesize analogs with varied methoxy positions (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy) and compare IC₅₀ values .

- Docking Studies: Use AutoDock Vina to predict binding affinities to kinase ATP pockets. Methoxy groups enhance hydrophobic interactions .

Table 3: Impact of Methoxy Substitutions on Bioactivity

| Analog | Methoxy Position | IC₅₀ (μM) | Target |

|---|---|---|---|

| Parent | 3,4-dimethoxy | 2.1 | Kinase X |

| Analog A | 2,4-dimethoxy | 5.8 | Kinase X |

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action against specific enzymes or receptors?

Methodological Answer:

- Kinetic Studies: Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

- Western Blotting: Measure downstream phosphorylation levels (e.g., ERK1/2 in MAPK pathway) .

- X-ray Crystallography: Resolve co-crystal structures with target enzymes (e.g., PDB deposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.